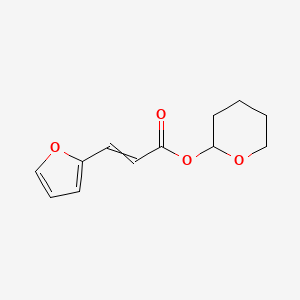![molecular formula C9H14 B14388397 Bicyclo[4.1.0]heptane, 3-ethenyl- CAS No. 89914-05-6](/img/structure/B14388397.png)
Bicyclo[4.1.0]heptane, 3-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 3-ethenyl-, can be synthesized using the Simmons-Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction proceeds under mild conditions and yields the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for Bicyclo[4.1.0]heptane, 3-ethenyl-, are not well-documented, the Simmons-Smith reaction provides a feasible route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the necessary reagents and conditions are maintained.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptane, 3-ethenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields more saturated hydrocarbons.
Substitution: Results in halogenated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptane, 3-ethenyl-, has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.1.0]heptane, 3-ethenyl-, involves its interaction with various molecular targets. Its unique bicyclic structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation and reduction. The compound’s reactivity is largely determined by the strain in its cyclopropane ring, which makes it more susceptible to certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a highly strained structure.
Cyclohexane: A monocyclic hydrocarbon that serves as a simpler analog.
Uniqueness
Bicyclo[4.1.0]heptane, 3-ethenyl-, is unique due to its fused ring system, which imparts distinct chemical properties. The presence of both cyclopropane and cyclohexane rings in a single molecule makes it an interesting subject for studying ring strain and reactivity.
Propiedades
Número CAS |
89914-05-6 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
3-ethenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H14/c1-2-7-3-4-8-6-9(8)5-7/h2,7-9H,1,3-6H2 |
Clave InChI |
UOXBPSNLVCOLCZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC2CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


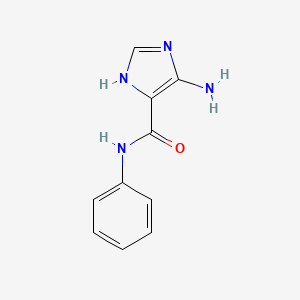
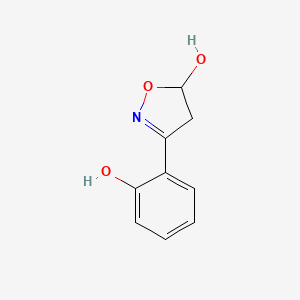


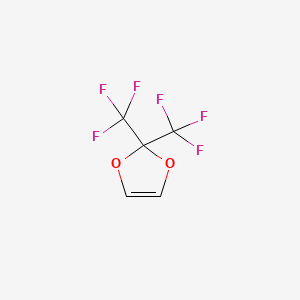
silane](/img/structure/B14388359.png)
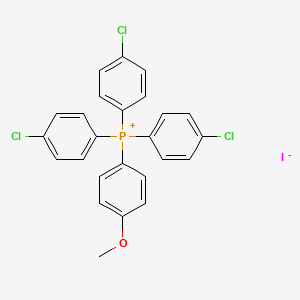
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
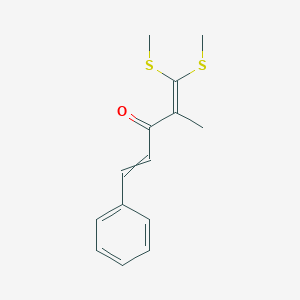
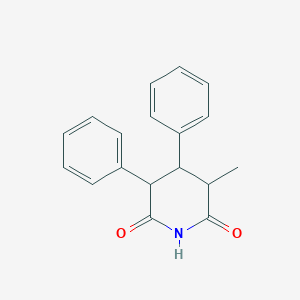
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
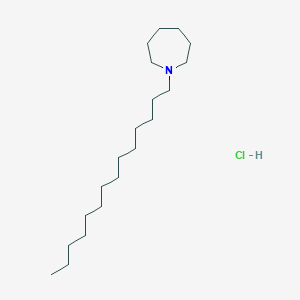
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
